molecular formula C21H20ClN3O5S2 B2432865 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide CAS No. 932973-83-6

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide

Katalognummer: B2432865
CAS-Nummer: 932973-83-6
Molekulargewicht: 493.98
InChI-Schlüssel: SFWZTFYQOUSCPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide is a synthetic small molecule featuring a dihydropyrimidinone (DHPM) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is structurally characterized by a 3-chloro-4-methylphenylsulfonyl group and a 4-methoxybenzyl-protected acetamide side chain, which are likely critical for its specificity and potency. While specific published data for this exact molecule is limited, compounds within this class are frequently investigated as potent inhibitors of various enzymatic targets. Dihydropyrimidinones are well-established as inhibitors for a range of dehydrogenases and kinases . The structural motifs present suggest potential application as a research-grade chemical probe for studying diseases such as cancer and inflammatory disorders. Its mechanism of action is hypothesized to involve competitive or allosteric inhibition of target enzymes, potentially disrupting key cellular signaling pathways. This product is offered exclusively for basic research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own experiments to determine the compound's specific activity, selectivity, and mechanism in their biological systems of interest.

Eigenschaften

CAS-Nummer

932973-83-6

Molekularformel

C21H20ClN3O5S2

Molekulargewicht

493.98

IUPAC-Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H20ClN3O5S2/c1-13-3-8-16(9-17(13)22)32(28,29)18-11-24-21(25-20(18)27)31-12-19(26)23-10-14-4-6-15(30-2)7-5-14/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27)

InChI-Schlüssel

SFWZTFYQOUSCPD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC)Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide (CAS Number: 932973-89-2) is a complex organic molecule with notable structural features that suggest potential biological activity. Its molecular formula is C20H18ClN3O5S2C_{20}H_{18}ClN_{3}O_{5}S_{2}, and it has a molecular weight of approximately 480.0 g/mol. The compound is characterized by a pyrimidine ring, sulfonyl and sulfanyl groups, and an acetamide moiety, which may influence its pharmacological properties.

Structural Characteristics

The unique combination of functional groups in this compound can lead to diverse biological activities:

Functional Group Description
Pyrimidinone Ring Often associated with significant pharmacological properties.
Sulfonyl Group Can form strong interactions with amino acids in proteins, potentially inhibiting their activity.
Sulfanyl Group May enhance the compound's reactivity and binding affinity.
Acetamide Group Contributes to the overall binding specificity and stability of the compound.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group may facilitate binding to target proteins, thereby modulating their activity. Additionally, the presence of the pyrimidine structure often correlates with the ability to act as enzyme inhibitors or receptor modulators.

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally related compounds:

  • A study on 5-Arylbenzothiadiazine derivatives showed that modifications in the structure led to enhanced binding affinities and improved pharmacokinetic profiles, highlighting the importance of structural variations in biological activity .
  • Research on another pyrimidine derivative indicated its ability to cross the blood-brain barrier and increase neurotransmitter levels in the hippocampus, suggesting neuroactive properties .

Comparative Analysis

To better understand the potential of 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide, it is useful to compare it with other compounds:

Compound Name Structural Features Known Biological Activities
5-Fluorouracil Pyrimidine baseAnticancer activity
Sulfadiazine Sulfonamide groupAntimicrobial properties
Thiamphenicol Chlorinated phenolBroad-spectrum antibiotic

These comparisons suggest that while 2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide shares functional characteristics with these compounds, its unique combination may confer distinct biological activities warranting further investigation.

Q & A

Q. What are the key functional groups in this compound, and how do they influence its bioactivity?

The compound contains a sulfonyl group (electron-withdrawing, enhancing electrophilicity), a dihydropyrimidinone ring (potential hydrogen-bonding with enzyme active sites), and a 4-methoxybenzyl-acetamide moiety (hydrophobic interactions). These groups collectively enable interactions with biological targets such as kinases or proteases. The sulfonyl group may stabilize transition states in enzyme inhibition, while the dihydropyrimidinone core is critical for binding affinity .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

  • Step 1: Sulfonation of a dihydropyrimidinone precursor using 3-chloro-4-methylbenzenesulfonyl chloride.
  • Step 2: Thiol-ether formation via reaction with mercaptoacetamide derivatives.
  • Step 3: N-alkylation with 4-methoxybenzyl bromide. Solvents like DMF or dichloromethane and catalysts such as K₂CO₃ are used under controlled temperatures (60–80°C) to prevent decomposition .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of sulfonation and substitution patterns.
  • HPLC : Monitors purity (>95% required for biological assays) using a C18 column with acetonitrile/water gradients.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 508.2) .

Q. What are the primary biological targets or pathways under investigation?

Preliminary studies suggest activity against tyrosine kinases and inflammatory enzymes (e.g., COX-2). The sulfonyl-dihydropyrimidinone scaffold is structurally analogous to known kinase inhibitors, warranting target-specific assays like fluorescence polarization or ATPase activity measurements .

Q. How do solubility and stability impact experimental design?

The compound is sparingly soluble in aqueous buffers (use DMSO stock solutions <10 mM) and degrades under acidic conditions. Stability studies recommend storage at –20°C in inert atmospheres. Pre-formulation assessments (e.g., thermal gravimetric analysis) are critical for in vivo studies .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Reaction engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in thiol-ether formation.
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted sulfonyl chlorides, increasing purity to >98% .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods:

  • Surface plasmon resonance (SPR) : Directly measure binding kinetics.
  • X-ray crystallography : Resolve binding modes (e.g., used for analogous compounds).
  • Metabolic stability assays : Rule out off-target effects from metabolite interference .

Q. What computational strategies predict target interactions and guide derivative design?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1ATP).
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity.
  • DFT calculations : Optimize transition states for sulfonation reactions to improve regioselectivity .

Q. What methodologies enable mechanistic studies of its metabolic pathways?

  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track hepatic metabolism via LC-MS.
  • CYP450 inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for clearance using human liver microsomes.
  • Reactive metabolite trapping : Glutathione adduct formation detected by high-resolution MS .

Q. How can structural modifications enhance pharmacokinetic properties?

  • Prodrug design : Introduce ester moieties to improve oral bioavailability.
  • PEGylation : Increase solubility via polyethylene glycol conjugation.
  • Heterocyclic replacements : Substitute dihydropyrimidinone with pyrazolo[3,4-d]pyrimidine to reduce plasma protein binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.